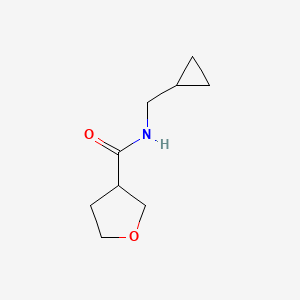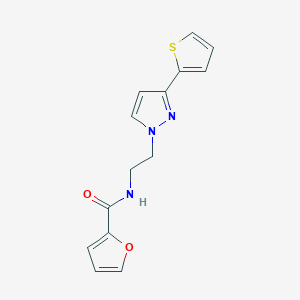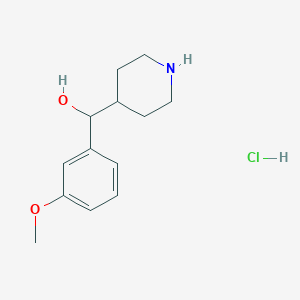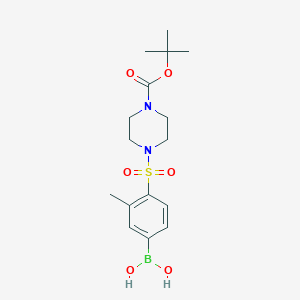
4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a boronic acid moiety
准备方法
The synthesis of 4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of Piperazine: The piperazine ring is protected using tert-butoxycarbonyl (BOC) to form BOC-piperazine.
Sulfonylation: The protected piperazine is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Bromination: The aromatic ring is brominated to introduce a bromine atom at the desired position.
Boronic Acid Formation: The brominated compound undergoes a Suzuki-Miyaura coupling reaction with a boronic acid derivative to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and continuous flow reactors.
化学反应分析
4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Material Science: Its unique structure makes it useful in the development of new materials, such as polymers and organic electronics.
Organic Synthesis: The compound is used as a versatile intermediate in the synthesis of complex molecules, including biaryl compounds and macrocycles.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions, contributing to the understanding of biological pathways and mechanisms.
作用机制
The mechanism of action of 4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic acid moiety is known to form reversible covalent bonds with serine residues in the active sites of proteases, making it a valuable tool in drug design.
相似化合物的比较
4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid can be compared to other similar compounds, such as:
4-(4-BOC-Piperazinosulfonyl)bromobenzene: This compound lacks the boronic acid moiety but shares the piperazine and sulfonyl groups, making it useful in similar applications.
4-(4-BOC-Piperazinosulfonyl)phenylboronic acid: This compound is similar but does not have the methyl group on the aromatic ring, which may affect its reactivity and applications.
4-(4-BOC-Piperazinosulfonyl)-3-chlorophenylboronic acid:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research.
属性
IUPAC Name |
[3-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O6S/c1-12-11-13(17(21)22)5-6-14(12)26(23,24)19-9-7-18(8-10-19)15(20)25-16(2,3)4/h5-6,11,21-22H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJKNCQHISACON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea](/img/structure/B2417689.png)
![3-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2417694.png)
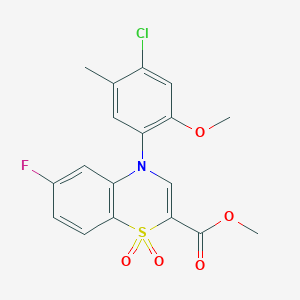
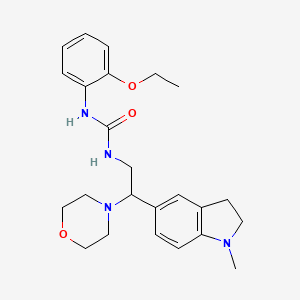
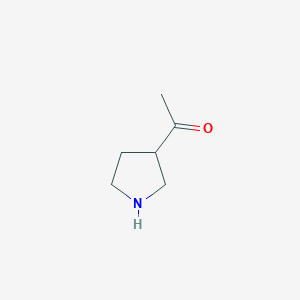
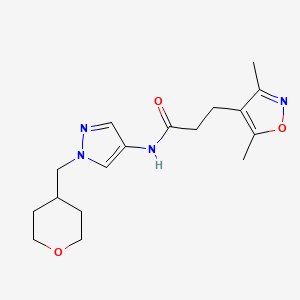
![4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2417701.png)
![N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2417702.png)
![Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2417703.png)
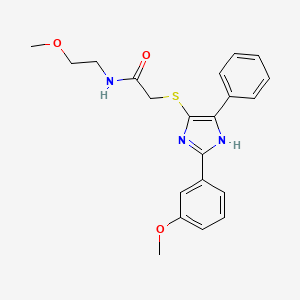
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2417705.png)
